4-(3-甲氧基苯基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

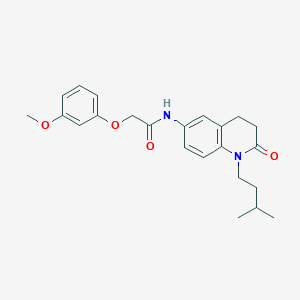

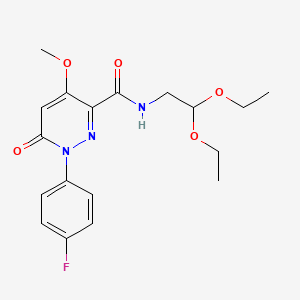

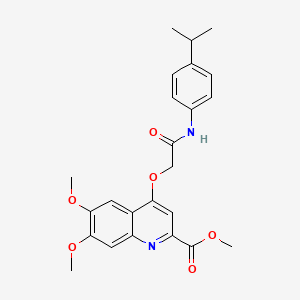

“Methyl 4-(3-methoxyphenyl)benzoate” is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . It is an ester with the chemical formula C6H5COOCH3, sometimes abbreviated as PhCO2Me, where Ph and Me are phenyl and methyl, respectively . Its structure is C6H5−C (=O)−O−CH3 .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel compounds using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-methoxyphenyl)benzoate” can be analyzed using various spectroscopic techniques. The molecular formula is CHO with an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .Chemical Reactions Analysis

“Methyl 4-(3-methoxyphenyl)benzoate” can undergo various chemical reactions. For instance, it can be used to produce triphenylmethanol via a Grignard reaction with phenylmagnesium bromide . The Grignard reaction is a very important reaction in chemistry because it facilitates the formation of new carbon-carbon bonds .Physical And Chemical Properties Analysis

“Methyl 4-(3-methoxyphenyl)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a flash point of 77 °C / 170.6 °F .科学研究应用

衍生反应中的标准试剂

“4-(3-甲氧基苯基)苯甲酸甲酯”已被用作芳基卤化物与苯硼酸 (PBA) 衍生反应的标准试剂。 该化合物的荧光强度与该反应产物的荧光特性相关 .

光活性化合物

该化合物已被合成和表征为光活性化合物。 尽管该分子在溶液中具有光活性,但紧密堆积的晶格似乎抑制了晶态下的光诱导结构重排 .

氟化联苯合成

“3'-甲氧基-[1,1'-联苯]-4-羧酸甲酯”已被用于合成氟化联苯。 该过程涉及芳基卤化物在钯催化剂配合物的存在下与各种氟化硼酸反应 .

生物学和医药应用

联苯结构,例如“3'-甲氧基-[1,1'-联苯]-4-羧酸甲酯”,具有广泛的生物学和医药应用。 它们已被用于合成具有药理活性的化合物 .

基本液晶的构建单元

联苯衍生物,包括“3'-甲氧基-[1,1'-联苯]-4-羧酸甲酯”,是有机化学中重要的中间体。 它们被用作基本液晶的构建单元 .

有机发光二极管 (OLED) 中的荧光层

安全和危害

“Methyl 4-(3-methoxyphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and harmful if swallowed . It is advised to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing .

未来方向

The future directions for “Methyl 4-(3-methoxyphenyl)benzoate” could involve further exploration of its potential bioactive properties. For instance, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

作用机制

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, including multistep synthesis .

Pharmacokinetics

MDHB was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

Action Environment

The action of Methyl 4-(3-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .

属性

IUPAC Name |

methyl 4-(3-methoxyphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLLRMRHLVBIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)

![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)

![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)